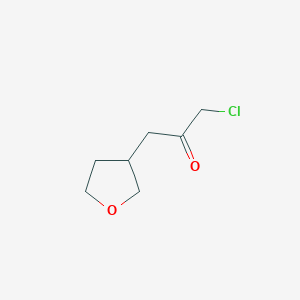

1-Chloro-3-(oxolan-3-yl)propan-2-one

Description

1-Chloro-3-(oxolan-3-yl)propan-2-one is an α-chloro ketone derivative characterized by a propan-2-one backbone substituted with a chlorine atom at the α-position and an oxolane (tetrahydrofuran) ring at the β-position. The oxolane group introduces a saturated oxygen-containing heterocycle, which may enhance solubility in polar solvents and influence electronic properties through inductive effects.

Properties

IUPAC Name |

1-chloro-3-(oxolan-3-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c8-4-7(9)3-6-1-2-10-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXFHNULQLQNDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(oxolan-3-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypropan-2-one with thionyl chloride to introduce the chlorine atom, followed by cyclization to form the oxolane ring. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(oxolan-3-yl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.

Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ether, tetrahydrofuran).

Oxidation: Potassium permanganate, solvents (water, acetone), controlled temperature.

Major Products Formed:

Substitution: Amino or thio derivatives.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-Chloro-3-(oxolan-3-yl)propan-2-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is utilized in the synthesis of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(oxolan-3-yl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Chloro-3-(oxolan-3-yl)propan-2-one with structurally related α-chloro ketones, emphasizing substituent effects on reactivity, physical properties, and applications.

Key Observations:

Substituent Effects on Reactivity: Aromatic substituents (e.g., naphthalene, mesityl) enhance binding to biological targets like ER/EGFR due to π-π interactions . Electron-withdrawing groups (e.g., halogens in 3-chlorophenyl or 2-chloro-6-fluorophenyl derivatives) increase electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution or rearrangement reactions .

Synthetic Utility :

- Compounds like 1-Chloro-3-(2,4,6-trimethylphenyl)propan-2-one are pivotal in generating amido derivatives via Favorskii rearrangement, a reaction likely applicable to the oxolane variant .

- Halogenated derivatives (e.g., 3-chlorophenyl) are prone to further functionalization, enabling diversification in drug discovery pipelines .

Biomedical Potential: The naphthalene derivative’s high ligand efficiency underscores the importance of aromatic substituents in drug design, suggesting that the oxolane variant could be optimized for solubility while retaining bioactivity .

Biological Activity

1-Chloro-3-(oxolan-3-yl)propan-2-one is a chlorinated ketone that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may contribute to its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound can be described by the following structural formula:

This compound contains a chloro group, a ketone functional group, and an oxolane (tetrahydrofuran) ring, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has been investigated for its effectiveness against various bacterial strains, showing potential as an antimicrobial agent.

- Enzyme Inhibition : It acts as a probe in enzyme-catalyzed reactions, suggesting its role in modulating enzymatic activity.

- Therapeutic Potential : Preliminary studies indicate that it may serve as a building block for the development of new therapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles and electrophiles due to the presence of the chlorine atom and the ketone group. These interactions can lead to:

- Inhibition of Enzymatic Activity : The compound may bind to active sites on enzymes, altering their function.

- Modification of Biological Pathways : By interacting with various biomolecules, it can influence metabolic pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods. Results indicated significant activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.5 to 4 mg/mL.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 2 |

| Pseudomonas aeruginosa | 4 |

Enzyme Interaction Studies

In vitro studies demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Therapeutic Applications

The compound is being explored as a precursor in the synthesis of novel pharmaceuticals. Its unique structure allows for further derivatization, potentially leading to compounds with enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.